2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Facile Synthesis : The compound has been synthesized through reactions involving 7,8-diamino-1,3-dimethylxanthine with diketones like glyoxal and diacetyl in acetic acid, highlighting a method for creating various [1,2,4]triazino[3,2-f]purines (Ueda, Adachi, Nagai, Sakakibara, & Murata, 1988).
Reactions with Acetylacetate : Studies have explored reactions involving ethyl acetoacetate and diamino-3,4 oxo-5 dihydro-4,5 triazines-1,2,4, leading to the creation of various bicyclic products (Lavergne, Viallefont, & Daunis, 1975).
Biological Activities and Applications
Antitumor and Vascular Relaxing Effects : Novel heterocycles in this family have been synthesized and examined for biological activities. Some compounds showed activity against P 388 leukemia, although they did not demonstrate potent vascular relaxing effects (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Larvicidal and Antimicrobial Activities : Certain novel triazinone derivatives have been studied for their larvicidal and antimicrobial properties, suggesting potential applications in pest control and microbial infection management (Kumara et al., 2015).
Antifungal Activity : Synthesized compounds like 4-substituted-3,7-dimethyl-pyrazolo[3,4-e][1,2,4]triazine have been reported for their antifungal activities, indicating potential use in combating fungal infections (Tewari, Mishra, Verma, & Mishra, 2002).
Antimicrobial Activity of Fused 1,2,4-Triazines : Compounds synthesized from 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol have shown promising antimicrobial activity (Ali, Al Harthi, Saad, & Amin, 2016).
Synthesis of Novel Planar Blatter Radicals : Functional 2-phenyl-3H-[1,2,4]triazino[5,6,1-kl]phenoxazin-3-yl radicals have been synthesized, which could have implications in material science and pharmaceuticals (Bartos, Anand, Pietrzak, & Kaszyński, 2019).
In Vitro Anticoronavirus and Antitumoral Activity : Certain derivatives have shown promising in vitro anticoronavirus and antitumoral activity, suggesting their potential in treating viral infections and cancer (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Wirkmechanismus
Target of Action
AKOS015862312, also known as ivonescimab , is a novel first-in-class bispecific antibody that targets PD-1 and VEGF . PD-1 and VEGF are frequently upregulated and co-expressed in solid tumors .
Mode of Action
Ivonescimab is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It displays strong binding activity to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects .
Biochemical Pathways
The compound’s action affects the PD-1/VEGF signaling pathways . In the presence of VEGF, ivonescimab forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of ivonescimab to PD-1 . This results in reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro .
Result of Action
Ivonescimab treatment demonstrated statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models . The enhanced PD-1 blockade bioactivity of ivonescimab with VEGF was evaluated in hPBMC and engineered cell-line co-culture/luciferase-reporter cell assays .
Action Environment
Factors such as the tumor microenvironment, the presence of vegf, and the expression of pd-1 on t cells are likely to play significant roles .
: [source] : [source]
Eigenschaften
IUPAC Name |
2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-20-14-13(15(26)21(2)17(20)27)22-8-11(10-6-4-3-5-7-10)19-23(9-12(24)25)16(22)18-14/h3-7H,8-9H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPPJOTYVDDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.